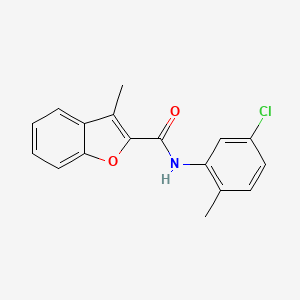
N-(5-chloro-2-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide, also known as CM156, is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the class of benzofuran derivatives and has been shown to have promising properties in preclinical studies.
Mechanism of Action
The exact mechanism of action of N-(5-chloro-2-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, inflammation, and oxidative stress. N-(5-chloro-2-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide has been shown to inhibit the activity of certain enzymes such as COX-2 and 5-LOX, which are involved in the production of inflammatory mediators. N-(5-chloro-2-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide has also been shown to activate certain transcription factors such as Nrf2, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, N-(5-chloro-2-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In inflammation research, N-(5-chloro-2-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide has been shown to reduce the production of inflammatory mediators such as cytokines and prostaglandins. In neurodegenerative disease research, N-(5-chloro-2-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide has been shown to reduce oxidative stress, inflammation, and amyloid beta deposition in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(5-chloro-2-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide is its high potency and selectivity for its target enzymes. This allows for lower doses to be used in experiments, reducing the risk of toxicity. Another advantage is its ability to cross the blood-brain barrier, making it a potential candidate for the treatment of neurodegenerative diseases. However, one limitation of N-(5-chloro-2-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for N-(5-chloro-2-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide research. In cancer research, further studies could focus on the combination of N-(5-chloro-2-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide with other chemotherapeutic agents to enhance its anti-cancer effects. In inflammation research, further studies could focus on the development of more soluble analogs of N-(5-chloro-2-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide for in vivo use. In neurodegenerative disease research, further studies could focus on the long-term effects of N-(5-chloro-2-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide treatment and its potential for disease modification. Overall, N-(5-chloro-2-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide has shown promising results in preclinical studies and warrants further investigation for its potential therapeutic applications.
Synthesis Methods
The synthesis of N-(5-chloro-2-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide involves the reaction of 5-chloro-2-methylphenylamine with 3-methyl-1-benzofuran-2-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is purified by recrystallization to obtain N-(5-chloro-2-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide in high yield and purity.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(5-chloro-2-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In inflammation research, N-(5-chloro-2-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases. In neurodegenerative disease research, N-(5-chloro-2-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-10-7-8-12(18)9-14(10)19-17(20)16-11(2)13-5-3-4-6-15(13)21-16/h3-9H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBVGQWSXGKDMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(C3=CC=CC=C3O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-3-methyl-1-benzofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



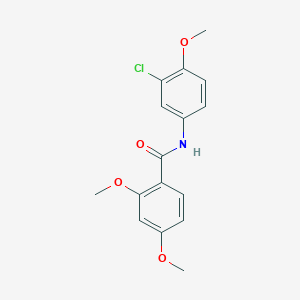
![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)propanamide](/img/structure/B5851898.png)
![N-(2,4-dimethoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5851923.png)
![2-cyano-3-[(6-methyl-2-pyridinyl)amino]-2-butenamide](/img/structure/B5851925.png)
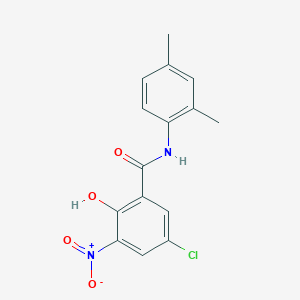
![N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide](/img/structure/B5851945.png)


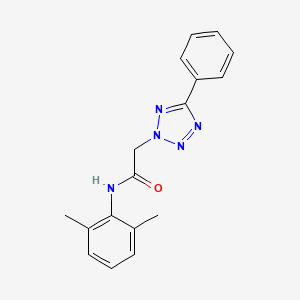
![isobutyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5851989.png)
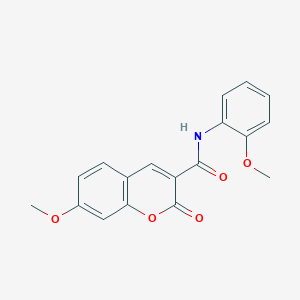
![2-chloro-5-[(3,4-dichlorobenzoyl)amino]benzamide](/img/structure/B5852001.png)